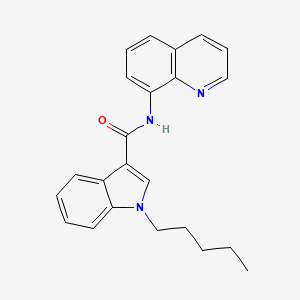

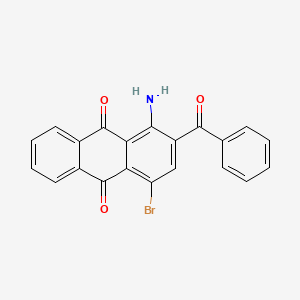

![molecular formula C16H13N3O4S B2644728 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one CAS No. 2097890-44-1](/img/structure/B2644728.png)

2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For 1,3,4-thiadiazole derivatives, they can be synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and 1,3,4-thiadiazole derivatives are diverse and depend on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents on the pyrrolidine and 1,3,4-thiadiazole rings .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Cytotoxicity Evaluation

Researchers have explored the microwave-assisted synthesis of novel pyrazole derivatives bearing various heterocyclic moieties, including thiadiazole, for potential cytotoxic activities against tumor cell lines. The study identified compounds with significant cytotoxic agents, suggesting the potential application of these derivatives in cancer research (H. Hafez, 2017).

Antimicrobial Activity

Another study focused on the synthesis of new thiazolo[3, 2]pyridines containing the pyrazolyl moiety, demonstrating their antimicrobial activities. This research highlights the application of such compounds in developing new antimicrobial agents (T. I. El-Emary et al., 2005).

Electrochromic Polymers

Thiadiazolo[3,4-c]pyridine-based polymers have been investigated for their applications in creating electrochromic materials that change color under different voltages, demonstrating potential uses in smart windows and displays. This research outlines the role of donor and acceptor units in modifying the optical and electrochemical properties of these polymers (Shouli Ming et al., 2015).

Antimycobacterial Activity

The synthesis and evaluation of antimycobacterial activity of 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives have been reported, indicating the potential of these compounds in treating mycobacterial infections (Yahya Nural, 2018).

Asymmetric Epoxidation Catalysis

Research on chiral pyrrolidine SalenMn(III) complexes for asymmetric epoxidation of chromenes has revealed the efficiency of these catalysts in producing epoxides, a valuable reaction in synthetic organic chemistry (X. Zhang et al., 2008).

Multicomponent Synthesis

A novel approach to the multicomponent synthesis involving chromones to produce highly substituted thiazolo[3,2-a]pyridines has been developed. This research emphasizes the versatility of these compounds in constructing complex molecular architectures (Michael A. Terzidis et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c20-12-7-14(23-13-4-2-1-3-11(12)13)16(21)19-6-5-10(9-19)22-15-8-17-24-18-15/h1-4,7-8,10H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNADETKJHVKIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

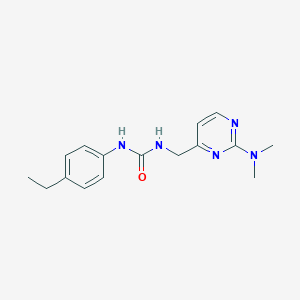

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

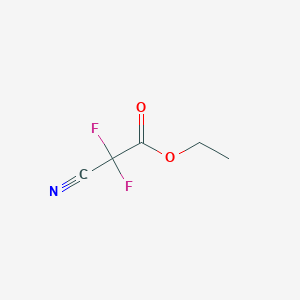

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)

![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)

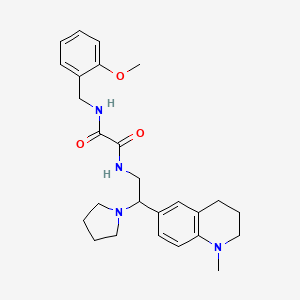

![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644668.png)